Oroxylin A glucoronide

Enzyme inhibition Anticoagulation research Flavonoid pharmacology

Select Oroxylin A glucuronide (OG) for applications where generic Scutellaria flavonoid glucuronides fall short. OG achieves the highest systemic exposure among major Scutellaria glucuronides, driven by sole microbial deglycosylation and high intestinal permeability—a profile Baicalin and Wogonoside cannot replicate. As a high-affinity competitive DT-diaphorase inhibitor (Ki=63 nM, ~50-fold more potent than Wogonoside), it is the precise molecular probe for enzyme kinetics and vitamin K metabolism studies. Its unique nuclear/mitochondrial subcellular distribution makes it the definitive reference standard for cellular pharmacokinetic assays. Do not substitute.

Molecular Formula C22H20O11
Molecular Weight 460.4 g/mol
CAS No. 36948-76-2
Cat. No. B150416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOroxylin A glucoronide
CAS36948-76-2
Synonymsoroxylin A-7-O-glucuronide
oroxyloside
Molecular FormulaC22H20O11
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29)/t16-,17-,18+,20-,22+/m0/s1
InChIKeyQXIPXNZUEQYPLZ-QSUZLTIMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oroxylin A Glucuronide (CAS 36948-76-2): Chemical Identity and Basal Characteristics


Oroxylin A glucuronide (Oroxylin A-7-O-glucuronide; OG) is the primary glucuronidated metabolite of the flavonoid Oroxylin A, isolated predominantly from the roots of Scutellaria baicalensis (Huang Qin). It is a glycosyloxyflavone with a molecular weight of 460.39 Da and the molecular formula C22H20O11 [1]. While often categorized alongside other Scutellaria flavonoid glucuronides, such as Baicalin and Wogonoside, OG exhibits distinct structural features and a unique biological fate that preclude simple generic substitution. Unlike its aglycone precursor (Oroxylin A) which suffers from poor oral bioavailability (<2%), OG demonstrates a markedly higher and more sustained systemic exposure profile [2].

Beyond Baicalin and Wogonoside: Why Oroxylin A Glucuronide Cannot Be Interchanged in Research


Generic substitution of Oroxylin A glucuronide (OG) with other Scutellaria-derived glucuronides, such as Baicalin (BG) or Wogonoside (WG), is not scientifically valid due to profound differences in their systemic exposure and pharmacokinetic fate. A direct comparative study in rats demonstrates that despite OG being the least abundant glucuronide in the parent herb extract, it achieved the highest relative systemic exposure in vivo. The dose-normalized area under the plasma concentration-time curve (AUC0-48h) for OG was the greatest among the three glucuronides, vastly exceeding that of both BG and WG [1]. This superior bioavailability is underpinned by distinct metabolic handling: OG relies on sole microbial deglycosylation, high intestinal permeability, and extensive hepatic glucuronidation, a combination not shared by its counterparts [2]. Therefore, substituting OG with another flavonoid glucuronide will not replicate its unique in vivo distribution and biological effects.

Quantitative Differentiators for Oroxylin A Glucuronide (CAS 36948-76-2): A Comparative Evidence Review


Superior Potency in DT-Diaphorase Inhibition Compared to Wogonoside

Oroxylin A glucuronide (OG) and Baicalin are approximately 50-fold more potent inhibitors of rat liver DT-diaphorase (NAD(P)H:quinone oxidoreductase) than Wogonin 7-O-glucuronide (Wogonoside). A competitive enzyme kinetic analysis determined OG's inhibition constant (Ki) with respect to NADH to be 63 nM [1]. This quantifies a substantial potency gap within the same flavonoid glucuronide class.

Enzyme inhibition Anticoagulation research Flavonoid pharmacology

Superior Systemic Exposure Compared to Baicalin and Wogonoside

Despite having the lowest concentration in the administered Scutellariae Radix extract, Oroxylin A glucuronide (OG) achieved the highest systemic exposure in vivo among the three major glucuronides. The dose-normalized AUC0-48h for OG was significantly greater than that of Baicalin (BG) and Wogonoside (WG). This is attributed to a combination of sole microbial deglycosylation, high intestinal permeability (Papp × 10⁻⁵ cm/s), and extensive hepatic glucuronidation, a unique metabolic profile compared to the other glucuronides [1].

Pharmacokinetics Drug metabolism Bioavailability

Inhibition of Sortase A: A Novel Mechanism for Anti-MRSA Activity

Oroxylin A glucuronide (OAG) functions as a novel, reversible inhibitor of Sortase A (SrtA), a bacterial enzyme crucial for virulence factor anchoring in MRSA. In a direct biochemical assay, OAG inhibited SrtA with an IC50 value of 45.61 μg·mL⁻¹. This inhibition translated into functional outcomes, including reduced S. aureus adhesion to fibrinogen and diminished biofilm formation. While this is a standalone finding without a direct head-to-head comparator for this specific target, it establishes a unique mechanism-of-action for OG that is not a reported feature of related glucuronides like Baicalin [1].

Antimicrobial resistance MRSA Anti-virulence

Cellular Pharmacokinetics: Distinct Subcellular Distribution vs. Oroxylin A

In HepG2 liver cancer cells, Oroxylin A glucuronide (OG) exhibits a subcellular distribution profile that is distinct from its parent aglycone, Oroxylin A (OA). While both OA and OG were found to be mainly distributed into the nuclei after cellular uptake, OG was uniquely also distributed into the mitochondria [1]. This differential organelle targeting was determined using a validated SPE-UPLC-MS/MS method with a lower limit of quantitation (LLOQ) of 0.5 nM for subcellular fractions, highlighting the precision of this pharmacokinetic measurement [2].

Cellular pharmacokinetics Subcellular fractionation Liver cancer

Validated Research and Industrial Applications of Oroxylin A Glucuronide


Investigating DT-Diaphorase in Anticoagulation and Redox Biology

Oroxylin A glucuronide is a high-affinity, competitive inhibitor of DT-diaphorase (Ki = 63 nM), demonstrating approximately 50-fold greater potency than Wogonoside in rat liver assays [1]. This property makes it a precise molecular probe for studies investigating the role of this enzyme in vitamin K metabolism, cellular antioxidant defense, and the anticoagulant mechanisms of Scutellaria baicalensis extracts. Its use is recommended in enzyme kinetics assays and in vitro models where specific inhibition of this quinone reductase is required.

In Vivo Pharmacokinetic and Metabolism Studies of Flavonoid Glucuronides

Oroxylin A glucuronide is the preferred standard for in vivo pharmacokinetic studies due to its distinct and well-characterized metabolic fate. Research shows that despite being a minor component in herbal extracts, it achieves the highest systemic exposure among major Scutellaria glucuronides, driven by its unique combination of sole microbial deglycosylation, high intestinal permeability (Papp × 10⁻⁵ cm/s), and extensive hepatic glucuronidation [1]. This profile makes it an essential reference compound for quantifying the bioavailability and metabolic conversion of Oroxylin A and related flavonoids in plasma and tissue distribution studies.

Anti-Virulence Research Targeting Sortase A in MRSA

Given its demonstrated activity as a reversible inhibitor of Sortase A (SrtA) with an IC50 of 45.61 μg·mL⁻¹, Oroxylin A glucuronide is a valuable tool compound for anti-virulence research against Methicillin-Resistant Staphylococcus aureus (MRSA) [1]. Studies have confirmed its ability to inhibit S. aureus adhesion to fibrinogen and reduce biofilm formation. It is particularly suited for investigations into novel therapeutic strategies that aim to disarm bacterial pathogens rather than directly kill them, potentially reducing the selective pressure for antibiotic resistance.

Cellular Pharmacokinetics and Subcellular Drug Targeting Studies

Oroxylin A glucuronide exhibits a unique subcellular distribution profile in cancer cells, localizing to both the nucleus and mitochondria, unlike its parent aglycone Oroxylin A which is predominantly nuclear [1]. This differential targeting has been precisely quantified using SPE-UPLC-MS/MS methods with an LLOQ of 0.5 nM for subcellular organelles . This compound is therefore critical for cellular pharmacokinetic experiments designed to understand drug distribution within intracellular compartments and to study the functional consequences of mitochondrial targeting by flavonoid metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oroxylin A glucoronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.